3-(Pyrazin-2-yloxy)piperidin-2-one is a heterocyclic compound that combines a piperidine ring with a pyrazine moiety, specifically featuring a pyrazin-2-yloxy group attached to the piperidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of neuroscience and oncology.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique structure makes it a valuable building block for further chemical modifications and investigations into biological activities.
3-(Pyrazin-2-yloxy)piperidin-2-one belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities. It is classified as a heterocyclic organic compound, specifically a piperidine derivative with a functional pyrazine group.
The synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one typically involves several key steps:
The reactions often require specific catalysts and solvents to optimize yield and purity. For instance, using polar aprotic solvents such as dimethyl sulfoxide can enhance nucleophilicity during the coupling reaction.
The molecular formula is , with a molecular weight of approximately 192.22 g/mol. The compound features two nitrogen atoms in its structure, contributing to its unique chemical properties.
3-(Pyrazin-2-yloxy)piperidin-2-one can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 3-(Pyrazin-2-yloxy)piperidin-2-one is primarily linked to its interaction with specific biological targets, such as receptors or enzymes involved in neurotransmission or cancer pathways.
3-(Pyrazin-2-yloxy)piperidin-2-one typically appears as a white to off-white solid. It is soluble in polar organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in non-polar solvents.
Key chemical properties include:
3-(Pyrazin-2-yloxy)piperidin-2-one has several applications in scientific research:
The assembly of the 3-(pyrazin-2-yloxy)piperidin-2-one scaffold typically employs convergent strategies that couple pyrazine and piperidinone precursors. A representative pathway involves three sequential stages: (i) activation of pyrazin-2-ol via halogenation or sulfonation to generate leaving groups (e.g., chloropyrazine), (ii) nucleophilic substitution at the C3 position of piperidin-2-one derivatives, and (iii) deprotection/cyclization to furnish the target heterocycle. Mitsunobu reactions using diethyl azodicarboxylate and triphenylphosphine enable efficient O-alkylation between pyrazin-2-ol and N-protected 3-hydroxypiperidines under mild conditions (0–25°C), achieving 76–89% yields [3]. Alternatively, reductive amination strategies link pyrazine carboxaldehydes with piperidinone amines using sodium triacetoxyborohydride, though this route requires stringent control of stoichiometry to avoid dialkylation byproducts .
Table 1: Comparative Analysis of Core Formation Methods
Coupling Strategy | Reagents/Conditions | Yield Range | Key Limitations |
---|---|---|---|
Mitsunobu Reaction | DEAD, PPh₃, THF, 0–25°C | 76–89% | Epimerization risk at C3 |
Nucleophilic Substitution | KOtBu, THF, reflux | 63–86% | Competing N-alkylation |
Reductive Amination | NaBH(OAc)₃, DCE, RT | 45–68% | Low diastereoselectivity |
Pd-Catalyzed Arylation | BrettPhos Pd G3, Cs₂CO₃, dioxane, 80°C | 53–90% | Halogenated precursors required |
Key innovations include telescoped steps that minimize intermediate purification. For example, in situ generation of 3-hydroxypiperidin-2-one via Hofmann rearrangement of N-Boc-piperidine-3-carboxamide precedes direct coupling with activated pyrazines, reducing total synthesis time by 40% [4]. Solvent selection critically impacts regioselectivity; dimethylformamide suppresses N-alkylation during nucleophilic substitutions, while toluene enhances O-alkylation efficiency by 22% [3].
Regiocontrol in pyrazine ring derivatization leverages electronic and steric disparities between C5 and C6 positions. Electrophilic aromatic substitution favors C5 due to diminished electron density from the adjacent nitrogen, while nucleophilic substitutions target C6 when activated by electron-withdrawing groups. Suzuki-Miyaura cross-coupling under microwave irradiation (120°C, 20 min) with arylboronic acids installs aryl groups at C5 with >95% regioselectivity, as confirmed by nuclear magnetic resonance spectroscopy . Conversely, palladium-catalyzed aminations selectively functionalize C6 with secondary amines (e.g., morpholine, piperazine) using BrettPhos Pd G3 catalyst and cesium carbonate base in 1,4-dioxane, achieving 87–90% yields [2] .
Table 2: Regioselective Modification of Pyrazin-2-yloxy Moieties
Position Modified | Reaction Type | Conditions | Representative Product | Yield |
---|---|---|---|---|
C5 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/EtOH, Δ | 5-Aryl-2-(piperidin-3-yloxy)pyrazine | 92% |
C6 | Buchwald-Hartwig Amination | BrettPhos Pd G3, Cs₂CO₃, dioxane, 80°C | 6-(Piperazinyl)-2-(piperidin-3-yloxy)pyrazine | 89% |
C5 | Halogenation | NCS, DMF, 0°C | 5-Chloro-2-(piperidin-3-yloxy)pyrazine | 78% |
Orthogonal protection schemes enable sequential derivatization. For instance, transient silyl protection (e.g., tert-butyldimethylsilyl chloride) of the pyrazine nitrogen permits C5 bromination, followed by deprotection and C6 amination to generate disubstituted variants . Structure-activity relationship studies confirm that electron-donating groups at C5 enhance pharmacological activity by 8-fold compared to C6 analogs, attributed to improved hydrogen bonding with biological targets [2] .
Enantioselective synthesis of the piperidin-2-one core employs chiral catalysts to establish stereocenters at C3 or C5. Iridium-catalyzed asymmetric hydrogenation of 3-substituted pyridinium salts generates chiral piperidines with 92–99% ee using PhanePhos ligands, exploiting in situ iminium activation [4] [6]. Alternatively, organocatalytic Michael additions between nitroalkanes and α,β-unsaturated N-acylpiperidines, mediated by cinchona-derived thiourea catalysts, afford C3-substituted derivatives with 85% ee and >19:1 dr [6].
Table 3: Enantioselective Methods for Piperidin-2-one Synthesis
Method | Catalyst System | Substrate Scope | ee (%) | Yield (%) |
---|---|---|---|---|
Iridium Hydrogenation | [Ir(cod)Cl]₂/PhanePhos | 3-Arylpyridinium salts | 92–99 | 78–90 |
Organocatalytic Michael | Cinchona-thiourea | β-Nitrostyrenes | 82–85 | 65–77 |
Enzymatic Desymmetrization | Lipase B (Candida antarctica) | 3-Hydroxyglutarimide | >99 | 41 |
Palladium-Mediated Allylation | Pd₂(dba)₃/(S)-tBuPHOX | Allyl enol carbonates | 91 | 83 |
Recent advances include one-pot Knoevenagel/epoxidation/domino ring-opening sequences using quinine-derived urea catalysts to assemble morpholinone-piperidine hybrids with 99% ee [6]. However, substrate limitations persist for aliphatic substituents, where iridium catalysts exhibit reduced enantiocontrol (70–75% ee). Density functional theory calculations reveal that steric hindrance from C3 substituents distorts the substrate-catalyst complex, lowering facial selectivity [4] [6].
Solid-phase synthesis immobilizes piperidinone intermediates via N-alkylation or carboxylate tethering to trityl chloride or Wang resins, enabling excess reagent use and simplified purification. Following pyrazine coupling, trifluoroacetic acid cleavage releases 3-(pyrazin-2-yloxy)piperidin-2-ones with >85% purity. For example, N-Fmoc-piperidin-3-ol attachment to Rink amide resin, followed by Mitsunobu coupling with pyrazin-2-ol and acidolytic cleavage, furnishes products in 73% isolated yield after high-performance liquid chromatography .
Continuous-flow systems enhance safety and efficiency for hazardous steps. Bromination of pyrazin-2-ol using N-bromosuccinimide proceeds at −10°C in microtubular reactors, achieving 98% conversion with <5% dibromination byproduct. Subsequent nucleophilic substitution with piperidinones employs segmented flow with triethylamine scavengers to neutralize hydrogen bromide in situ, reducing reaction time from 12 hours to 15 minutes [2] .
Table 4: Flow Chemistry Parameters for Key Reactions
Reaction Step | Reactor Type | Temperature | Residence Time | Conversion |
---|---|---|---|---|
Pyrazine Bromination | Microtubular (PTFE) | −10°C | 8 min | 98% |
Piperidine-Pyrazine Coupling | Packed-bed (Al₂O₃) | 70°C | 15 min | 91% |
Catalytic Hydrogenation | Continuous Stirred | 50 psi H₂ | 30 min | 99% |
Acid-Catalyzed Deprotection | Corning AFR | 100°C | 45 min | 95% |
Integrated flow-purification modules incorporating scavenger resins (e.g., polymer-supported carbonate for acid neutralization) enable direct compound isolation, reducing solvent consumption by 60% compared to batch processes [2]. These systems facilitate library synthesis of 48 analogs in under 72 hours for structure-activity relationship studies, demonstrating superior throughput for drug discovery pipelines .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0